molecular formula C23H21N3O3S B2587395 2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895439-13-1

2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2587395
CAS RN: 895439-13-1
M. Wt: 419.5
InChI Key: GBDATWJSDNVIAZ-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a pyridine group, a benzo[d]thiazole group, and two methoxy groups. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzamide, pyridine, and benzo[d]thiazole groups suggests that the molecule may have a planar structure due to the aromatic rings. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

  • VEGF Inhibition

    Research by Borzilleri et al. (2006) identified analogues similar to the specified compound as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are significant in cancer research, as VEGFR-2 is implicated in tumor angiogenesis (Borzilleri et al., 2006).

  • Luminescent Properties and Nano-Aggregates

    Srivastava et al. (2017) studied compounds structurally similar to the specified molecule and found them to exhibit luminescent properties in both DMF solution and solid state. Their study also highlighted the compounds' ability to form nano-aggregates with enhanced emission (AEE) in certain solutions (Srivastava et al., 2017).

  • Anti-Inflammatory and Analgesic Properties

    A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from benzodifurans and found these compounds to exhibit significant anti-inflammatory and analgesic activities. These findings suggest potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Synthesis and Characterization

    The synthesis and characterization of compounds closely related to the specified molecule have been a focus of studies, as observed in Kranjc et al. (2011). These studies contribute to the understanding of chemical properties and potential applications in various fields (Kranjc et al., 2011).

  • Anticancer Activity

    Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of compounds structurally similar to the specified molecule and evaluated their anticancer activity. Their research contributes to the development of new anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-7-4-11-19-20(15)25-23(30-19)26(14-16-8-6-12-24-13-16)22(27)17-9-5-10-18(28-2)21(17)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDATWJSDNVIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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